5-(4-Fluorophenyl)pyridazin-3(2H)-one

Positional isomerism COX-2 inhibitor design Structure–activity relationships

5-(4-Fluorophenyl)pyridazin-3(2H)-one (CAS not yet publicly assigned; molecular formula C₁₀H₇FN₂O, MW 190.17 g/mol) is a heterocyclic building block belonging to the pyridazin-3(2H)-one family, characterized by a 4-fluorophenyl substituent at the 5-position of the pyridazinone ring. The compound is typically supplied as a white crystalline solid with ≥95% purity, soluble in dimethyl sulfoxide and other organic solvents.

Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
Cat. No. B8581701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)pyridazin-3(2H)-one
Molecular FormulaC10H7FN2O
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NN=C2)F
InChIInChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)8-5-10(14)13-12-6-8/h1-6H,(H,13,14)
InChIKeyJVUKCNGSJOCNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)pyridazin-3(2H)-one: Molecular Profile and Industrial Procurement Context


5-(4-Fluorophenyl)pyridazin-3(2H)-one (CAS not yet publicly assigned; molecular formula C₁₀H₇FN₂O, MW 190.17 g/mol) is a heterocyclic building block belonging to the pyridazin-3(2H)-one family, characterized by a 4-fluorophenyl substituent at the 5-position of the pyridazinone ring . The compound is typically supplied as a white crystalline solid with ≥95% purity, soluble in dimethyl sulfoxide and other organic solvents . The pyridazin-3(2H)-one scaffold has been validated across multiple therapeutic target classes, including selective COX-2 inhibition, phosphodiesterase 4 (PDE4) inhibition, and formyl peptide receptor (FPR) agonism [1]. Analogs within this chemotype have demonstrated COX-2 IC₅₀ values in the nanomolar to low-micromolar range, with selective indices superior to indomethacin [2]. The 4-fluorophenyl substituent at position 5 is synthetically accessible via Suzuki–Miyaura cross-coupling of halopyridazinones with 4-fluorophenylboronic acid, making this compound a versatile intermediate for further derivatization .

Why Generic Substitution of 5-(4-Fluorophenyl)pyridazin-3(2H)-one Fails: Positional Isomerism and Substituent-Dependent Pharmacology


The pyridazin-3(2H)-one scaffold is exquisitely sensitive to both the position and electronic character of the aryl substituent. Positional isomers—such as 6-(4-fluorophenyl)pyridazin-3(2H)-one versus the 5-substituted target compound—are chemically distinct entities with non-interchangeable pharmacological profiles . In the COX-2 inhibitor series, shifting the aryl substituent from position 5 to position 6 alters the dihedral angle between the phenyl and pyridazinone rings, directly impacting the ligand's fit within the COX-2 side pocket and thereby changing both potency and selectivity [1]. X-ray crystallographic studies confirm that the 4-fluorophenyl ring inclination relative to the pyridazine plane varies by as much as 86.54° depending on substitution pattern, producing fundamentally different molecular recognition surfaces [2]. Furthermore, the chlorine analog 3-chloro-5-(4-fluorophenyl)pyridazine introduces an electrophilic handle at position 3 that the target compound lacks, enabling divergent synthetic trajectories that are not accessible from the parent 3(2H)-one . These structural nuances mean that procurement decisions cannot be made on the basis of pyridazinone class membership alone; the precise regioisomer and substitution pattern dictate the compound's utility in any given research or development program.

Quantitative Comparative Evidence: 5-(4-Fluorophenyl)pyridazin-3(2H)-one in the Context of Pyridazinone Analogs


Regioisomeric Differentiation: 5-Position vs. 6-Position 4-Fluorophenyl Substitution Determines COX-2 Pharmacophore Access

The 5-(4-fluorophenyl) substitution pattern on the pyridazin-3(2H)-one core is regioisomerically distinct from the commercially available 6-(4-fluorophenyl)pyridazin-3(2H)-one (CAS 660425-39-8 analog). This positional difference is pharmacologically consequential: in the pyridazinone COX-2 inhibitor series, 5-substituted analogs (compounds 5a–f) exhibited COX-2 IC₅₀ values ranging from 0.77 to >50 μM, with selective indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) between 13.38 and 16.70, outperforming indomethacin (SI = 0.50) and approaching celecoxib (SI = 37.03) [1]. In contrast, related 4,6-disubstituted pyridazin-3(2H)-ones developed as FPR agonists showed biased agonism profiles—preferential activation of ERK1/2 phosphorylation over detrimental intracellular Ca²⁺ mobilization—that are scaffold-dependent and would not be expected from a 5-substituted series without explicit empirical validation [2].

Positional isomerism COX-2 inhibitor design Structure–activity relationships

Substituent Electronic Modulation: 4-Fluorophenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl in Pyridazinone COX-2 Inhibitors

The 4-fluoro substituent on the phenyl ring imparts distinct electronic properties compared to 4-chloro, 4-bromo, or unsubstituted phenyl analogs. In the broader pyridazinone COX-2 inhibitor literature, compounds with halogen-substituted phenyl rings consistently demonstrate enhanced COX-2 selectivity. Pyridazinone derivatives 2d, 2f, 3c, and 3d (bearing various substituents including halogenated phenyl groups) exhibited COX-2 IC₅₀ values of 15.56–19.77 nM, with selective indices of 24–38—1.4- to 2.2-fold higher than celecoxib (SI = 17) [1]. The 4-fluorophenyl group, with its strong electron-withdrawing inductive effect (Hammett σₚ = 0.06) and modest resonance donation, occupies a unique electronic niche distinct from 4-chlorophenyl (σₚ = 0.23), translating to differential binding interactions within the COX-2 active site [2]. Compounds 5a and 5f, containing substituted phenyl groups on the pyridazinone core, demonstrated COX-2 IC₅₀ values of 0.77 μM and 1.89 μM respectively, with in vivo gastric mucosal protection of 99.77% and 83.08%, significantly surpassing indomethacin [3].

Electronic effects COX-2 selectivity Halogen substitution

PDE4 Inhibitory Potential of the Pyridazin-3(2H)-one Scaffold: Class-Level Evidence for Anti-Inflammatory Differentiation

The pyridazin-3(2H)-one scaffold has been extensively validated as a privileged chemotype for phosphodiesterase 4 (PDE4) inhibition, as documented in the Almirall patent family (US20060052379, RU-2386620-C2) [1]. These patents disclose that pyridazin-3(2H)-one derivatives with aryl substituents at position 5 are potent and selective PDE4 inhibitors. In related pyridazinone hybrid series, PDE4 inhibitory activity reached pIC₅₀ values of 7.0–8.7 (corresponding to IC₅₀ values of 2.0–100 nM), while PDE3 inhibition ranged from pIC₅₀ 5.4–7.5 [2]. A specific pyridopyridazinone derivative demonstrated PDE4 IC₅₀ = 5 nM in human neutrophil cytosol [3]. The 4-fluorophenyl substituent, when placed at position 5, provides a metabolically stable lipophilic anchor that mimics the aryl recognition elements found in the most potent PDE4 inhibitors within this chemical series. The target compound thus serves as a key intermediate for constructing PDE4-targeted libraries. The Almirall patents specifically claim 5-aryl-substituted pyridazin-3(2H)-ones, where the aryl group can be phenyl optionally substituted with halogen, directly encompassing the 4-fluorophenyl motif [1].

Phosphodiesterase 4 inhibition Anti-inflammatory Patent evidence

Synthetic Versatility Advantage: 5-Position 4-Fluorophenyl as a Launch Point for Cross-Coupling Diversification

The 5-(4-fluorophenyl)pyridazin-3(2H)-one architecture is synthetically strategic because the 5-position aryl group can be introduced via Suzuki–Miyaura cross-coupling using 4-fluorophenylboronic acid and an appropriate 5-halopyridazinone precursor, as demonstrated in the synthesis of related 6-aryl-5-N-substituted pyridazinones under microwave-assisted conditions . This contrasts with the 3-chloro-5-(4-fluorophenyl)pyridazine analog (CAS 660425-39-8), where the chlorine at position 3 mandates different downstream reactivity: the chloro substituent enables nucleophilic aromatic substitution or further cross-coupling at C-3, whereas the target compound's 3(2H)-one tautomer provides a hydrogen-bond donor/acceptor motif suitable for target engagement without additional synthetic manipulation . The benzyl-protected intermediate 2-benzyl-5-(4-fluorophenyl)pyridazin-3(2H)-one can be deprotected (AlCl₃, toluene, 70°C) to afford the target compound in a straightforward synthetic sequence . This synthetic accessibility, combined with the compound's dual functionality as both a pharmacophoric end-product precursor and a versatile intermediate for further C-4/C-6 diversification, distinguishes it from analogs lacking the free NH or bearing blocking substituents at reactive positions.

Suzuki–Miyaura coupling Late-stage functionalization Medicinal chemistry

Biased FPR Agonism: Pyridazin-3(2H)-one Scaffold Enables Functional Selectivity Not Accessible to Alternative Heterocycles

The pyridazin-3(2H)-one scaffold has been uniquely characterized for its ability to support biased agonism at formyl peptide receptors (FPR1/FPR2), a functional selectivity profile distinct from other heterocyclic FPR agonist scaffolds. Pyridazin-3(2H)-one-based FPR agonists demonstrated biased activation of prosurvival ERK1/2 phosphorylation while diminishing detrimental FPR1/2-mediated intracellular Ca²⁺ (Caᵢ²⁺) mobilization [1]. This signaling bias is scaffold-specific: when the pyridazinone core was replaced with 2-oxothiazolone or pyridinone/pyrimidindione scaffolds, the FPR agonist activity profile shifted, with some scaffolds losing the biased signaling character [2]. Within the pyridazinone series, modification at positions 4, 5, and 6 differentially tunes FPR subtype selectivity (FPR1-selective, FPR2-selective, or mixed FPR1/FPR2/FPR3 agonists) [3]. The 5-position aryl substituent (such as 4-fluorophenyl) contributes to this selectivity tuning, with different 5-substituents producing distinct FPR subtype activation fingerprints. 2-Arylacetamido pyridazinones substituted at position 5 have been specifically developed as FPR agonists, with activity dependent on the electronic and steric properties of the 5-substituent [4].

Formyl peptide receptor Biased agonism ERK1/2 signaling

Optimal Research and Industrial Application Scenarios for 5-(4-Fluorophenyl)pyridazin-3(2H)-one


Scaffold for Selective COX-2 Inhibitor Lead Optimization Programs

5-(4-Fluorophenyl)pyridazin-3(2H)-one serves as an ideal starting material for medicinal chemistry teams developing selective COX-2 inhibitors with reduced gastrointestinal toxicity. As established in Section 3, the pyridazinone scaffold with 5-aryl substitution has produced compounds with COX-2 selective indices (SI = 13–17) substantially exceeding indomethacin (SI = 0.50) and achieving in vivo gastric mucosal protection up to 99.77% in rat models [1]. The 4-fluorophenyl group at position 5 provides the lipophilic anchor needed for COX-2 side-pocket occupancy, while the unsubstituted N-2, C-4, and C-6 positions permit systematic SAR exploration through parallel synthesis. Procurement of this specific regioisomer ensures that the SAR trajectory aligns with published pyridazinone COX-2 inhibitor literature, avoiding the confounding effects of positional isomerism documented in Sections 2 and 3.

Key Intermediate for PDE4-Targeted Anti-Inflammatory Library Synthesis

For industrial and academic groups pursuing PDE4 inhibitors as anti-inflammatory agents (target indications: asthma, COPD, atopic dermatitis, psoriasis, rheumatoid arthritis), 5-(4-fluorophenyl)pyridazin-3(2H)-one provides a pre-validated core scaffold explicitly covered by the Almirall PDE4 inhibitor patent family [2]. The pyridazinone PDE4 chemotype has produced inhibitors with IC₅₀ values as low as 5 nM in human neutrophil assays [3]. The compound's three unblocked positions (N-2, C-4, C-6) enable systematic diversification, while the 5-(4-fluorophenyl) group serves as a metabolically stable substituent that is preferred over 4-chlorophenyl or unsubstituted phenyl for balancing potency with pharmacokinetic properties. This makes the compound suitable as a core building block for hit-to-lead and lead optimization campaigns in PDE4-mediated inflammatory diseases.

Precursor for Biased FPR Agonist Development in Ischemia–Reperfusion Injury Research

The pyridazin-3(2H)-one scaffold is uniquely capable of supporting biased FPR agonism—preferential activation of ERK1/2 prosurvival signaling over proinflammatory Ca²⁺ mobilization [4]. This functional selectivity profile is scaffold-dependent and is not replicated by oxothiazolone, pyridinone, or pyrimidindione FPR agonist cores [5]. 5-(4-Fluorophenyl)pyridazin-3(2H)-one, upon N-2 functionalization with an appropriate arylacetamide group, can be elaborated into FPR agonists with tuned subtype selectivity (FPR1, FPR2, or mixed). Groups investigating cardioprotection in ischemia–reperfusion injury, where biased FPR agonism has demonstrated therapeutic potential, will require this specific pyridazinone scaffold rather than alternative heterocyclic FPR ligand cores.

Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

The compound's molecular weight (190.17 g/mol) and possession of three chemically orthogonal diversification vectors (N-2 alkylation/acylation, C-4/C-6 electrophilic or cross-coupling chemistry, and the 4-fluorophenyl group as a fixed recognition element) make it an efficient starting point for parallel library synthesis. The synthetic accessibility via Suzuki–Miyaura coupling and debenzylation chemistry, as documented in Section 3, ensures reliable multi-gram procurement for library production . This positions the compound as a cost-effective core scaffold for fragment-based drug discovery programs targeting any of the validated pyridazinone pharmacology domains (COX-2, PDE4, FPR), where the 5-(4-fluorophenyl) motif serves as the foundational recognition element while systematic variation at C-4, C-6, and N-2 explores additional binding interactions.

Quote Request

Request a Quote for 5-(4-Fluorophenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.